1,2,3-Trimethoxyxanthone
説明
Structure
3D Structure
特性
CAS番号 |
27460-10-2 |
|---|---|
分子式 |
C16H14O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
1,2,3-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O5/c1-18-12-8-11-13(16(20-3)15(12)19-2)14(17)9-6-4-5-7-10(9)21-11/h4-8H,1-3H3 |
InChIキー |
CQDQINXEWIRADS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)OC3=CC=CC=C3C2=O)OC)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,3-Trimethoxyxanthone: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and purification of 1,2,3-trimethoxyxanthone. The information is compiled from scientific literature to support research and development in the field of natural products and medicinal chemistry.
Natural Sources of this compound
This compound is a xanthone (B1684191) derivative that has been identified in a limited number of plant species. The primary documented sources belong to the families Hypericaceae and Polygalaceae. While the broader class of xanthones is widely distributed in nature, the specific 1,2,3-trimethoxy substitution pattern is less common.
Identified natural sources for this compound include:
-
Psorospermum adamauense : The bark of this plant has been shown to contain this compound.[1]
-
Polygala tatarinowii and Polygala furcata : This compound has been reported to be present in these species.
-
Polygala triphylla : The flowering tops of this plant have also been identified as a source of this compound.
Data Presentation: Quantitative Isolation Data
The yield of this compound from natural sources can vary significantly depending on the plant part, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the scientific literature.
| Plant Source | Plant Part | Starting Material (kg) | Yield of this compound (mg) | Reference |
| Psorospermum adamauense | Bark | 7 | 10 | [1] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported for xanthone isolation from plant materials.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Detailed Methodologies
Step 1: Plant Material Preparation and Extraction
-
Preparation : Air-dry the plant material (e.g., bark of Psorospermum adamauense) at room temperature to a constant weight. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
-
Extraction : Macerate the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v). The extraction is typically carried out at room temperature for 48-72 hours with periodic agitation.
-
Concentration : Filter the methanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Step 2: Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning : Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v). Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
n-Hexane : To remove non-polar constituents like fats and sterols.
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) : Xanthones often partition into this fraction.
-
Ethyl Acetate (EtOAc) : This fraction is also frequently enriched in xanthones.
-
n-Butanol (n-BuOH) : To isolate more polar compounds.
-
-
Fraction Selection : Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction(s) containing the target compound. The chloroform and/or ethyl acetate fractions are typically selected for further purification of xanthones.
Step 3: Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel (e.g., 70-230 mesh).
-
Mobile Phase : A gradient solvent system is commonly used, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 0:100), followed by the addition of methanol to the ethyl acetate.
-
Fraction Collection : Collect fractions of a suitable volume and monitor them by TLC. Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol is a common eluent for size-exclusion chromatography on Sephadex LH-20, which helps to remove smaller molecular weight impurities.
-
Purification : Pool the fractions containing this compound and subject them to further purification on a Sephadex LH-20 column.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional) :
-
For final purification to achieve high purity, preparative HPLC can be employed.
-
Stationary Phase : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.
-
Step 4: Structure Elucidation
The structure of the purified this compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) to elucidate the detailed chemical structure.
Biological Activity and Potential Signaling Pathways
While many xanthone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific studies on the biological activities and mechanisms of action of this compound are limited in the currently available scientific literature.
The anti-inflammatory and anticancer activities of other xanthones have been linked to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound may also interact with these pathways, but further experimental validation is required.
Below is a representative diagram of the NF-κB signaling pathway, which is a common target for the anti-inflammatory effects of many natural products, including other xanthones.
References
An In-depth Technical Guide to 1,2,3-Trimethoxyxanthone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species, including Psorospermum adamauense, Polygala tatarinowii, and Polygala furcata.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and known biological activities. While specific experimental data for this compound is limited in some areas, this guide consolidates available information and draws comparisons with structurally related xanthones to provide a thorough understanding of its characteristics and potential for further research and drug development.
Chemical Structure and Identification
This compound, systematically named 1,2,3-trimethoxy-9H-xanthen-9-one, possesses the core dibenzo-γ-pyrone structure characteristic of xanthones, with three methoxy (B1213986) groups substituted on one of the benzene (B151609) rings at positions 1, 2, and 3.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1,2,3-Trimethoxy-9H-xanthen-9-one | N/A |
| CAS Number | 27460-10-2 | [2] |
| Molecular Formula | C₁₆H₁₄O₅ | [2] |
| Molecular Weight | 286.28 g/mol | [2] |
| Appearance | Solid at room temperature | [1] |
| Solubility | May dissolve in DMSO | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Data for the related 1,2,3-trimethoxybenzene (B147658) is 47°C.[3][4] |
| Boiling Point | Not available | Data for the related 1,2,3-trimethoxybenzene is 235°C.[3] |
| LogP (o/w) | 1.530 (for 1,2,3-trimethoxybenzene) | [3] |
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data for this compound is scarce in publicly accessible databases. The following sections provide expected spectral characteristics based on the analysis of structurally similar xanthone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. Aromatic protons on the unsubstituted ring will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The single aromatic proton on the substituted ring is expected to be a singlet. The three methoxy groups will each present as a sharp singlet, likely in the range of δ 3.8-4.2 ppm.
Expected ¹³C NMR Signals: The carbon NMR spectrum should display 16 distinct signals. The carbonyl carbon (C-9) is expected to have a chemical shift in the highly deshielded region (δ > 180 ppm). Aromatic carbons will appear between δ 90 and 165 ppm, with carbons attached to methoxy groups showing downfield shifts. The methoxy carbons themselves are anticipated in the upfield region of δ 55-65 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 286. Common fragmentation patterns for xanthones involve the loss of CO (28 Da) and CH₃ (15 Da) from the methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Methoxy (CH₃) |
| ~1650-1610 | C=O stretch | γ-pyrone carbonyl |
| ~1600-1450 | C=C stretch | Aromatic rings |
| ~1300-1000 | C-O stretch | Aryl ether |
Experimental Protocols
Isolation from Natural Sources
A general protocol for the isolation of xanthones from plant material, such as the bark of Psorospermum species, is outlined below. This serves as a template that would require optimization for the specific isolation of this compound.
Workflow for Xanthone Isolation
Caption: General workflow for the isolation of xanthones.
Protocol Details:
-
Extraction: The dried and powdered plant material (e.g., stem bark) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity) is used to elute different fractions.
-
Purification: Fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified using techniques like preparative TLC or repeated column chromatography with different solvent systems until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, MS, and IR).
Chemical Synthesis
Biological Activity and Signaling Pathways
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties. However, specific minimum inhibitory concentration (MIC) values against a broad panel of microorganisms are not well-documented in the literature. The evaluation of its antimicrobial spectrum is a key area for future research.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution methods.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity and Potential Signaling Pathways
While direct evidence for the cytotoxic activity of this compound is limited, many other xanthone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Studies on structurally similar compounds suggest that xanthones can induce apoptosis (programmed cell death).
For instance, some trimethoxychalcones have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases. Specifically, they can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the activation of caspase-3, a key executioner of apoptosis. Furthermore, other natural xanthones have been found to regulate signaling pathways such as STAT3 and FAK in cancer cells.
Based on this, a plausible mechanism of action for the potential cytotoxic effects of this compound could involve the induction of apoptosis via the intrinsic pathway.
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Conclusion and Future Directions
This compound is a natural product with a well-defined chemical structure. While its biological activities, particularly its antimicrobial potential, have been noted, there is a significant lack of detailed, quantitative data regarding its physicochemical properties, spectroscopic characteristics, and specific biological effects. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, MS, and IR spectra.
-
Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.
-
Elucidation of Biological Activity: Comprehensive screening for antimicrobial activity (MIC and MBC values) against a wide range of pathogens and evaluation of cytotoxicity (IC₅₀ values) against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this and other related xanthone compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 1,2,3-Trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Trimethoxyxanthone. Due to the limited availability of directly published complete experimental spectra, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this xanthone (B1684191) derivative in research and drug development.
Compound Profile: this compound
This compound is a naturally occurring xanthone that has been isolated from plant species such as Polygala triphylla and Psorospermum adamauense.[1] Xanthones are a class of organic compounds with a distinctive tricyclic ring structure and are known for their diverse pharmacological activities. The specific substitution pattern of the methoxy (B1213986) groups in this compound influences its physicochemical properties and potential biological activity.
Molecular Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 27460-10-2 |
| Appearance | Predicted to be a crystalline solid |
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 1H | H-8 |
| ~ 7.2 - 7.6 | m | 2H | H-6, H-7 |
| ~ 6.9 - 7.1 | m | 1H | H-5 |
| ~ 6.7 | s | 1H | H-4 |
| ~ 4.0 | s | 3H | 1-OCH₃ |
| ~ 3.9 | s | 3H | 2-OCH₃ |
| ~ 3.8 | s | 3H | 3-OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~ 175 - 180 | C-9 (C=O) |
| ~ 155 - 160 | C-1, C-3, C-4a |
| ~ 145 - 150 | C-2, C-8a |
| ~ 130 - 135 | C-7 |
| ~ 120 - 125 | C-5, C-6 |
| ~ 115 - 120 | C-9a |
| ~ 100 - 110 | C-4, C-8 |
| ~ 60 - 65 | 1-OCH₃, 2-OCH₃ |
| ~ 55 - 60 | 3-OCH₃ |
Table 3: Predicted IR Absorption Bands for this compound
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching (in -OCH₃) |
| ~ 1650 - 1610 | Strong | C=O (xanthone carbonyl) stretching |
| ~ 1600 - 1450 | Strong | Aromatic C=C stretching |
| ~ 1300 - 1200 | Strong | Aryl-O-CH₃ stretching (asymmetric) |
| ~ 1100 - 1000 | Strong | Aryl-O-CH₃ stretching (symmetric) |
Table 4: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 286 | High | [M]⁺ (Molecular ion) |
| 271 | High | [M - CH₃]⁺ |
| 258 | Medium | [M - CO]⁺ |
| 243 | Medium | [M - CO - CH₃]⁺ |
| 228 | Medium | [M - 2(CO)]⁺ or [M - CO - 2(CH₃)]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.
-
Sample Preparation: A small amount (1-2 mg) of the solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q Exactive (for ESI) or a JEOL GC-MS system (for EI).
-
Electron Ionization (EI-MS): The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
-
Electrospray Ionization (ESI-MS): For a softer ionization technique that often preserves the molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel xanthone compound, from isolation to final structure elucidation.
References
Potential Pharmacological Activities of 1,2,3-Trimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the pharmacological activities of 1,2,3-trimethoxyxanthone are limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential activities based on the established biological effects of structurally related xanthone (B1684191) derivatives, particularly other methoxylated and isomeric xanthones. The experimental protocols detailed herein are standard methodologies for assessing the described biological activities and can be applied to the investigation of this compound.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific biological effects of a xanthone derivative are largely determined by the substitution pattern on its core structure. This compound is a specific isomer within this class, and while not extensively studied, its chemical structure suggests potential for various biological activities. This technical guide aims to provide an in-depth overview of these potential pharmacological activities, supported by data from related compounds and detailed experimental protocols to facilitate further research.
Potential Pharmacological Activities
Based on the activities of other methoxylated xanthones, this compound is predicted to exhibit several key pharmacological effects.
Anticancer and Cytotoxic Activity
Numerous xanthone derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The presence and position of methoxy (B1213986) groups can influence this activity. While specific data for this compound is not available, the following table summarizes the cytotoxic activity of other relevant xanthone derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Xanthone Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1-Hydroxy-5,6,7-trimethoxyxanthone | - | - | - | [1] |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [2] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] |
| 1,3,8-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] |
| 1,3,8-Trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [2] |
| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 | [2] |
| 1,5,6-Trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 241 ± 13 | [2] |
| A series of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives | CNE, BEL-7402, MGC-803, A549 | Nasopharyngeal, Liver, Gastric, Lung | Micromolar concentrations | [3] |
Anti-inflammatory Activity
Methoxylated xanthones have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators and enzymes. The potential anti-inflammatory effect of this compound can be inferred from studies on similar compounds.
Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives
| Compound/Extract | Model System | Effect | Quantitative Data | Reference |
| Methoxylated xanthones | - | Moderate to strong anti-inflammatory activity | - | [4] |
| 1,3,5,6-Tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |
| 1,3,6,7-Tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |
| 3,4-Dihydroxy-2-methoxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |
Antimicrobial Activity
Xanthones are known for their antimicrobial properties against a range of bacteria and fungi. The substitution pattern on the xanthone scaffold is a key determinant of this activity.
Table 3: Antimicrobial Activity of Selected Xanthone Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Symphonin (a prenylated pyranoxanthone) | Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, Escherichia coli | Antimicrobial activity | Not specified | [6] |
| Chlorinated xanthones | Bacteria and fungi | Antibacterial and antifungal activities | Not specified | [7] |
| 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Various bacterial strains | Antibacterial activity | Not specified | [7] |
| 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | Various bacterial strains | Antibacterial activity | Not specified | [7] |
Enzyme Inhibitory Activity
Certain xanthone derivatives have been shown to inhibit the activity of various enzymes, such as xanthine (B1682287) oxidase, which is involved in the pathogenesis of gout.
Table 4: Enzyme Inhibitory Activity of Selected Xanthone Derivatives
| Compound | Enzyme | IC50/Ki | Reference |
| TEI-6720 (a potent xanthine oxidase inhibitor) | Xanthine Oxidase | Ki = 1.2 ± 0.05 x 10⁻¹⁰ M | [8] |
| Various xanthones from Polygala species | Xanthine Oxidase | Varied inhibitory activity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential pharmacological activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: The standardized microbial inoculum is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay: Xanthine Oxidase
This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 7.5), xanthine (substrate), and various concentrations of this compound.
-
Enzyme Addition: The reaction is initiated by adding xanthine oxidase to the mixture.
-
Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-inhibition curve.
Signaling Pathways and Mechanisms of Action
Xanthones are known to modulate various signaling pathways to exert their pharmacological effects. While the specific pathways affected by this compound are yet to be elucidated, the following diagrams illustrate common pathways targeted by this class of compounds.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Conclusion
While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on the xanthone class of compounds provides a strong basis for predicting its potential as a bioactive molecule. Based on the activities of structurally similar compounds, it is plausible that this compound may possess anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research to validate these predicted activities and to further explore the therapeutic potential of this specific xanthone derivative. Further in-depth studies are warranted to isolate or synthesize this compound and to evaluate its biological profile using the established methodologies described herein.
References
- 1. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. revistabionatura.com [revistabionatura.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1,2,3-Trimethoxyxanthone: A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) that has been isolated from plant species such as Psorospermum adamauense, Polygala tatarinowii, and Polygala furcata. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a preliminary overview of the potential mechanism of action of this compound, based on available data and studies of structurally similar compounds. Due to the limited specific research on this particular molecule, this document also outlines detailed experimental protocols for its further investigation and proposes potential signaling pathways it may modulate.
Data Presentation
Antimicrobial Activity
Quantitative data from a key study detailing the antimicrobial activity of this compound is not publicly available in its entirety. The compound was isolated and evaluated for its antimicrobial activity; however, the specific minimum inhibitory concentrations (MICs) were not accessible. The available information is summarized in the table below.
| Compound Name | Source Organism | Reported Activity | Quantitative Data (e.g., MIC) | Reference |
| This compound | Psorospermum adamauense | Antimicrobial | Not Available | [1] |
Further research is required to determine the precise antimicrobial spectrum and potency of this compound.
Cytotoxicity Data of Structurally Related Xanthones
To provide a context for the potential anticancer activity of this compound, the following table summarizes the cytotoxic activities of other methoxylated xanthone derivatives against various cancer cell lines. The structure-activity relationship of xanthones suggests that the type, number, and position of methoxy (B1213986) groups can influence their anticancer efficacy.[2]
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methoxyananixanthone | Not Specified | 14.7 | [2] |
| α-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |
| β-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |
| γ-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone | Multidrug-resistant A549/Taxol | Not Specified | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[6][7]
1. Preparation of Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Positive control (a known antimicrobial agent).
-
Negative control (broth and DMSO without the test compound).
2. Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except the sterility control) with 5 µL of the standardized microbial suspension.
-
The final volume in each well will be approximately 100-105 µL.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
3. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]
-
Growth can be assessed visually as turbidity or by using a microplate reader.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathways
Based on the known mechanisms of action of other xanthone derivatives, this compound may exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these hypothetical pathways.
Conclusion
This compound is a natural product with potential biological activities that warrant further investigation. While specific data on its mechanism of action are currently limited, its structural similarity to other bioactive xanthones suggests that it may possess antimicrobial and anticancer properties. The proposed experimental protocols provide a framework for future studies to elucidate its precise pharmacological profile. The hypothetical signaling pathways presented, based on the known activities of related compounds, suggest that this compound could be a candidate for anticancer drug development through the modulation of critical cellular pathways such as PI3K/Akt/mTOR and MAPK/ERK. Further research is essential to validate these hypotheses and to fully characterize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer effects of xanthones from pericarps of mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. idexx.dk [idexx.dk]
In Silico Bioactivity Prediction of 1,2,3-Trimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are secondary metabolites found in a variety of plant families and microorganisms. This diverse group of natural products has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific biological effects of individual xanthone (B1684191) derivatives are largely dictated by the type and position of substituent groups on the core tricyclic structure.
This in-depth technical guide focuses on 1,2,3-Trimethoxyxanthone, a xanthone derivative that has been isolated from plant sources such as Psorospermum adamauense and Polygala tatarinowii. While the broader bioactivity of xanthones is well-documented, specific quantitative data for this compound is less prevalent in publicly available literature. This guide aims to provide a comprehensive overview of the predicted bioactivity of this compound based on the known activities of similar xanthone compounds and outlines the in silico and experimental methodologies for its evaluation.
Predicted Bioactivities and Mechanisms of Action
Based on the established bioactivities of structurally related xanthone compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties. The proposed mechanisms of action are multifaceted and are likely to involve the modulation of key cellular signaling pathways.
Anticancer Activity
Xanthone derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways implicated in the anticancer activity of xanthones include:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Many xanthones have been found to inhibit this pathway, leading to the suppression of tumor growth.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a key mechanism for the anticancer effects of several natural compounds, including xanthones.
-
FAK Signaling Pathway: Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Dysregulation of FAK signaling is common in metastatic cancers, and its inhibition is a target for anticancer therapies.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties[1]. The mechanisms underlying the antimicrobial action of xanthones can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA.
Data Presentation: Predicted Bioactivity Profile
Table 1: Predicted Anticancer Activity (Cytotoxicity) of this compound Based on Structurally Similar Xanthones
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) |
| Garcimangosone D | A549 (Lung) | 3.90 |
| Garcimangosone D | HepG2 (Liver) | 4.50 |
| Garcimangosone D | HT-29 (Colon) | 4.10 |
| Garcimangosone D | PC-3 (Prostate) | 3.20 |
| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal) | 3.35 |
| Novel Prenylated Xanthone | CNE-2 (Nasopharyngeal) | 4.01 |
| Novel Prenylated Xanthone | A549 (Lung) | 4.84 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Predicted Antimicrobial Activity of this compound Based on General Xanthone Activity
| Microorganism | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 10 |
| Escherichia coli | >100 |
| Candida albicans | 10 - 50 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
In Silico Prediction Methodologies
In silico methods are computational tools that allow for the prediction of the biological activity of chemical compounds, providing a cost-effective and time-efficient approach to drug discovery.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to identify potential molecular targets for this compound and to estimate the strength of the interaction. For instance, docking studies could be performed against key proteins in the PI3K/Akt/mTOR, STAT3, and FAK signaling pathways to predict its anticancer mechanism.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of xanthone derivatives with known anticancer or antimicrobial activity, a QSAR model can be developed to predict the activity of this compound based on its molecular descriptors.
Experimental Protocols for Bioactivity Validation
In silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key assays to determine the bioactivity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound in the context of its predicted anticancer activity.
Experimental Workflow
The following diagram outlines the logical workflow from in silico prediction to experimental validation for assessing the bioactivity of this compound.
Conclusion
In silico prediction serves as a powerful and indispensable tool in modern drug discovery, enabling the rapid assessment of the therapeutic potential of novel compounds. For this compound, leveraging the extensive knowledge of the bioactivities of the xanthone class allows for the formulation of strong hypotheses regarding its potential as an anticancer and antimicrobial agent. The predicted modulation of key signaling pathways such as PI3K/Akt/mTOR, STAT3, and FAK provides a rational basis for targeted experimental investigation. The detailed experimental protocols provided herein offer a clear roadmap for the in vitro validation of these in silico predictions. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents from natural product scaffolds like xanthones. Further research to obtain specific quantitative bioactivity data for this compound is warranted to fully elucidate its therapeutic potential.
References
The Therapeutic Potential of Trimethoxyxanthone Compounds: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, are widely distributed in nature, particularly in higher plants, fungi, and lichens.[1] Among the diverse array of xanthone (B1684191) derivatives, trimethoxyxanthones have emerged as a significant area of interest in medicinal chemistry and drug discovery. The strategic placement of three methoxy (B1213986) groups on the xanthone core can profoundly influence the molecule's physicochemical properties and biological activities. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents.[2][3][4] This technical guide provides an in-depth review of the current literature on trimethoxyxanthone compounds, summarizing their biological activities with quantitative data, detailing key experimental methodologies, and visualizing their interactions with critical cellular signaling pathways.
Biological Activities of Trimethoxyxanthone and Related Compounds
The biological evaluation of trimethoxyxanthone derivatives has revealed their potential in various therapeutic areas. The following tables summarize the quantitative data from several studies, providing a comparative overview of their efficacy.
Anticancer Activity
Trimethoxyxanthone and other xanthone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | ||
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | ||
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [5] |
| 1,7-Dihydroxy-3,4-dimethoxyxanthone | A549/Taxol | Multidrug-resistant Lung Carcinoma | - | [6] |
| Morusignin I | CCRF-CEM | Leukemia | 7.15 | [7] |
| MDA-MB231-BCRP | Breast Cancer | 2.78 | [7] | |
| 8-Hydroxycudraxanthone G | CCRF-CEM | Leukemia | 16.65 | [7] |
| Cudraxanthone I | U87MG.ΔEGFR | Glioblastoma | 53.85 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Xanthone derivatives have shown promising activity against a range of bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Xanthone Derivative XT17 | E. coli ATCC 25922 | 3.125 | [1] |
| Gram-positive bacteria | 0.39 | [1] | |
| Xanthone Derivative XT19 | Gram-positive bacteria | 6.25 - 12.5 | [1] |
| Xanthone Derivatives XT42-45 | Gram-positive bacteria | 0.098 - 1.56 | [1] |
| E. coli ATCC 25922 | 1.56 - 12.5 | [1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Xanthones have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 & BV2 | Inhibition of NO release | 5.77 ± 0.66 | [3] |
| RAW 264.7 & BV2 | Inhibition of PGE2 release | 9.70 ± 1.46 | [3] | |
| RAW 264.7 & BV2 | Inhibition of IL-6 release | 13.34 ± 4.92 | [3] | |
| RAW 264.7 & BV2 | Inhibition of TNF-α release | 16.14 ± 2.19 | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature to evaluate the biological activities of trimethoxyxanthone compounds.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the trimethoxyxanthone compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Trimethoxyxanthone compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the trimethoxyxanthone compound in a suitable solvent.
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the standardized inoculum.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible growth (turbidity).[8]
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Trimethoxyxanthone compound
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the trimethoxyxanthone compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is prepared to quantify the nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Modulation
Trimethoxyxanthones exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Certain xanthone derivatives have been shown to selectively modulate MAPK signaling in cancer cells.[6]
Caption: Modulation of the MAPK signaling pathway by trimethoxyxanthones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. The anti-inflammatory effects of some trimethoxyxanthones are mediated through the inhibition of this pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by trimethoxyxanthones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. While direct modulation by trimethoxyxanthones is an area of ongoing research, other xanthone derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anticancer effects.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by trimethoxyxanthones.
Conclusion
Trimethoxyxanthone compounds represent a promising class of natural product derivatives with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways such as MAPK, NF-κB, and potentially PI3K/Akt, underscore their importance in drug discovery research. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a foundation for further investigation into the structure-activity relationships, mechanisms of action, and therapeutic applications of these versatile compounds. Future studies should focus on the synthesis of novel trimethoxyxanthone analogs with improved potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate their therapeutic potential into tangible clinical benefits.
References
- 1. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
- 4. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 5. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,2,3-Trimethoxyxanthone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethoxyxanthone is a xanthone (B1684191) derivative that has been isolated from plant sources, notably from the bark and fruits of Psorospermum adamauense. Xanthones are a class of organic compounds naturally occurring in some higher plant families and are known for a variety of pharmacological activities, including antimicrobial and cytotoxic properties. The purification of this compound is essential for its further study and potential application in drug development. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound based on established methodologies for xanthone isolation.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling and for the development of purification protocols.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 27460-10-2 |
| Appearance | Likely a pale yellow or white solid |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). |
Extraction and Purification Overview
The extraction and purification of this compound from its natural source, such as Psorospermum adamauense, typically involves a multi-step process. This process begins with the extraction of the crude plant material, followed by a series of chromatographic separations to isolate the target compound.
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocols
Extraction of Crude Xanthones
This protocol describes the initial extraction of xanthones from the dried and powdered bark of Psorospermum adamauense.
Materials:
-
Dried and powdered bark of Psorospermum adamauense
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Shaker or stirrer
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh the dried, powdered plant material. A study by Maurice et al. used 7 kg of bark.
-
Place the powdered bark in a large glass container and add a sufficient volume of methanol to completely submerge the material (e.g., a 1:5 solid to solvent ratio, w/v).
-
Seal the container and macerate the mixture at room temperature for 48-72 hours with occasional shaking or continuous stirring.
-
After the maceration period, filter the mixture to separate the methanol extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Liquid-Liquid Partitioning
This step aims to separate compounds based on their polarity, enriching the xanthone content in a specific fraction.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Separatory funnel
Procedure:
-
Suspend the crude methanol extract in a mixture of distilled water and methanol (e.g., 9:1 v/v).
-
Transfer the suspension to a separatory funnel.
-
Perform successive extractions with n-hexane to remove nonpolar compounds like fats and sterols. Discard the n-hexane fractions.
-
Subsequently, extract the aqueous methanol phase with ethyl acetate. Xanthones are expected to partition into the ethyl acetate phase.
-
Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in xanthones.
Purification by Column Chromatography
This is the primary method for isolating individual xanthones from the enriched extract.
Materials:
-
Ethyl acetate fraction
-
Silica (B1680970) gel (for column chromatography, e.g., 70-230 mesh)
-
Glass chromatography column
-
Elution solvents: n-Hexane, ethyl acetate, and methanol (analytical grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Begin elution with a nonpolar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding increasing proportions of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation by TLC.
-
For TLC analysis, use a solvent system like n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent.
-
Combine the fractions that show a single spot corresponding to the desired xanthone.
-
Concentrate the combined fractions to obtain the purified this compound. A study reported a yield of 10 mg of this compound from 7 kg of dried bark.
Recrystallization (Optional Final Purification)
Recrystallization can be employed to further enhance the purity of the isolated compound.
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and n-hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the isolated this compound in a minimal amount of a hot solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated.
-
To maximize crystal yield, place the flask in an ice bath for a short period.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or under vacuum to obtain the highly purified this compound.
Characterization Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. Three methoxy (B1213986) groups as singlets around δ 3.8-4.1 ppm. |
| ¹³C NMR | Carbonyl carbon (C-9) signal above δ 180 ppm. Aromatic and oxygenated aromatic carbons between δ 90-165 ppm. Methoxy carbons around δ 55-65 ppm. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 287.0914. |
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research in this area would be a valuable contribution to understanding its pharmacological potential.
Caption: Putative mechanism of action for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from natural sources. The combination of solvent extraction, liquid-liquid partitioning, and column chromatography is a well-established and effective strategy for isolating this and other xanthones. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Application Notes and Protocols for Cell-Based Assays of 1,2,3-Trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from plant species such as Psorospermum adamauense.[1] Xanthones are a class of polyphenolic compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The therapeutic potential of many xanthones is often attributed to their ability to modulate key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation.[2][4]
While specific biological data for this compound is limited, its structural similarity to other well-studied methoxylated xanthones suggests potential efficacy in similar biological applications.[5][6][7] These application notes provide a comprehensive framework of standard cell-based assay protocols to investigate the cytotoxic and anti-inflammatory properties of this compound. The methodologies are based on established assays for functionally related xanthone compounds and are designed to enable researchers to effectively determine the compound's potency, assess its mechanism of action, and elucidate the underlying signaling pathways.
Application Note 1: Cytotoxicity and Anti-Proliferative Effects
This section details protocols to assess the potential of this compound to inhibit cancer cell growth and induce cell death. The assays measure cell viability, membrane integrity, and apoptosis.
Data Presentation: Representative Cytotoxic Activity of Xanthone Derivatives
The following table summarizes representative cytotoxic activities of structurally similar xanthone compounds against various cancer cell lines to illustrate the potential efficacy of this class of molecules.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cudraxanthone I | MDA-MB-231-BCRP (Breast) | Resazurin | 2.78 | [3] |
| Morusignin I | CCRF-CEM (Leukemia) | Resazurin | 7.15 | [3] |
| Gerontoxanthone C hydrate | KB (Oral Carcinoma) | MTT | 7.5 | [8] |
| Gerontoxanthone C hydrate | HeLa S3 (Cervical Cancer) | MTT | 5.6 | [8] |
| Gerontoxanthone C hydrate | MCF-7 (Breast Cancer) | MTT | 6.4 | [8] |
Experimental Workflow: Cytotoxicity Assessment
A general workflow for evaluating the cytotoxic potential of this compound is outlined below. It begins with broad screening for viability and progresses to more specific assays to determine the mode of cell death.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
-
Protocol 1.2: Membrane Integrity Assessment (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[2][9]
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.[2]
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the desired incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
-
Protocol 1.3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.[2]
-
Harvest both floating and adherent cells and wash them with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
-
Signaling Pathway: Potential Induction of Intrinsic Apoptosis
Many xanthone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[2] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial permeabilization, cytochrome c release, and subsequent caspase activation.[2]
Application Note 2: Anti-inflammatory Activity
This section provides protocols to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of key inflammatory mediators in macrophage cells.
Data Presentation: Representative Anti-inflammatory Activity of Xanthone Derivatives
The following table presents IC50 values for the inhibition of pro-inflammatory mediators by a structurally similar xanthone, demonstrating the potential anti-inflammatory efficacy of this compound class.
| Compound | Cell Line | Mediator | IC50 (µM) | Reference |
| THMX | RAW 264.7 | Nitric Oxide (NO) | 5.77 | [4] |
| THMX | RAW 264.7 | PGE₂ | 9.70 | [4] |
| THMX | RAW 264.7 | IL-6 | 13.34 | [4] |
| THMX | RAW 264.7 | TNF-α | 16.14 | [4] |
| *THMX: 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone |
Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
DMEM with 10% FBS
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 0.5-1 µg/mL) for 24 hours to induce inflammation.[4] Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Protocol 2.2: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Supernatant from cell cultures treated as in Protocol 2.1
-
96-well ELISA plates
-
-
Procedure:
-
Use the cell culture supernatants collected from the experiment described in Protocol 2.1.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve and determine the inhibitory effect of the compound.
-
Signaling Pathway: Inhibition of LPS-Induced Inflammation
LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades like NF-κB and MAPKs. These pathways lead to the transcription of pro-inflammatory genes, including iNOS (for NO production) and cytokines like TNF-α and IL-6. Xanthones are known to inhibit these pathways.[4]
References
- 1. This compound | Plants | 27460-10-2 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,6,7-Pentamethoxyxanthone | TargetMol [targetmol.com]
- 7. 1,3,5-Trimethoxyxanthone | 6563-50-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1,2,3-Trimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species.[1] These compounds, characterized by a dibenzo-γ-pyrone scaffold, have garnered significant interest in pharmacological research due to their diverse biological activities, including anticancer properties. 1,2,3-Trimethoxyxanthone is a specific methoxy-substituted xanthone (B1684191). While extensive in vitro cytotoxicity data for this compound is limited in publicly available literature, studies on structurally related xanthone derivatives provide valuable insights into its potential mechanisms of action.
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the cytotoxic effects of this compound. The methodologies described are based on established assays for assessing cell viability, cytotoxicity, and the induction of apoptosis and cell cycle arrest, which are common mechanisms of action for xanthone derivatives. The provided protocols and data tables, derived from studies on related compounds, serve as a comprehensive guide for researchers investigating the anticancer potential of this compound.
Data Presentation: Cytotoxic Activities of Structurally Related Xanthone Derivatives
The cytotoxic effects of xanthone derivatives are typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes representative IC50 values for various xanthone derivatives against different cancer cell lines, providing a comparative context for the anticipated activity of this compound.
| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Novel Prenylated Xanthone | U-87 | Glioblastoma | 6.39 |
| SGC-7901 | Gastric Cancer | 8.09 | |
| PC-3 | Prostate Cancer | 6.21 | |
| A549 | Lung Cancer | 4.84 | |
| CNE-1 | Nasopharyngeal Carcinoma | 3.35 | |
| CNE-2 | Nasopharyngeal Carcinoma | 4.01 | |
| Paeciloxanthone | HepG2 | Liver Cancer | 3.33 |
| Cudraxanthone I | MDA-MB-231 BCRP | Breast Cancer | 2.78 |
| U87MG | Glioblastoma | 22.49 | |
| Morusignin I | CCRF-CEM | Leukemia | 7.15 |
| U87MG.ΔEGFR | Glioblastoma | 53.85 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
b) Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[3]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release control) / (Absorbance of maximum release control - Absorbance of spontaneous release control)] × 100. The spontaneous release control consists of untreated cells, and the maximum release control consists of cells treated with a lysis buffer.
Apoptosis Assays
a) Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate for a period determined by preliminary time-course experiments (e.g., 12, 24, or 48 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of a caspase-3/7 reagent (containing a pro-luminescent substrate) to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for Xanthone-Induced Apoptosis
Based on studies of related xanthone derivatives, this compound is hypothesized to induce apoptosis through the intrinsic pathway, potentially modulated by the PI3K/Akt/mTOR signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Logical Relationship for Cell Cycle Arrest
Xanthone derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression of key cell cycle regulatory proteins.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Xanthone Derivatives
Topic: In Vitro Anti-inflammatory Assay of 1,2,3-Trimethoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xanthones are a class of polyphenolic compounds found in various plant species and are recognized for their wide range of pharmacological activities, including potent anti-inflammatory properties.[1][2] These compounds have been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, thereby inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory potential of xanthone (B1684191) derivatives, using this compound as a representative compound. The methodologies described are based on established assays used for similar xanthone compounds and are designed to be conducted in a murine macrophage cell line, such as RAW 264.7.[3][5][6]
Data Presentation
Table 1: Inhibitory Effects of a Representative Xanthone Derivative (THMX) on Inflammatory Mediators in LPS-Stimulated BV2 Cells
| Inflammatory Mediator | IC50 Value (µM) |
| Nitric Oxide (NO) | 11.93 ± 2.90 |
| Prostaglandin E2 (PGE2) | 7.53 ± 1.88 |
| Interleukin-6 (IL-6) | 10.87 ± 3.23 |
| Tumor Necrosis Factor-alpha (TNF-α) | 9.28 ± 0.40 |
| Data presented is for 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) as a representative xanthone and is derived from literature.[3] This table serves as a template for presenting quantitative data for this compound. |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new flasks. For experiments, cells are typically seeded in 96-well, 24-well, or 6-well plates depending on the assay.
Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group. The safe concentration range for subsequent experiments is determined to be where cell viability is not significantly affected.[3][5]
-
Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[7][8]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7][8]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[9]
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the effect of the compound on the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.[10]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation studies, longer for total protein expression).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
Caption: Modulation of the MAPK signaling pathway by xanthones.
References
- 1. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]
- 4. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1,2,3-Trimethoxyxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization and quantification of 1,2,3-trimethoxyxanthone derivatives. The protocols detailed herein are intended to serve as a foundational guide for researchers engaged in the study of this class of compounds, particularly in the context of drug discovery and development.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of xanthone (B1684191) derivatives. The following protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.
-
Sample Extraction (from a biological matrix): A suitable liquid-liquid or solid-phase extraction protocol should be employed to isolate the compound of interest. The final extract should be dissolved in methanol.
-
Filtration: All samples and standard solutions should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~12.5 | >0.999 | ~0.1 | ~0.3 |
Note: The retention time is an estimated value based on the increased lipophilicity compared to less substituted xanthones.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-8 |
| ~7.65 | t | 1H | H-6 |
| ~7.45 | d | 1H | H-5 |
| ~7.30 | t | 1H | H-7 |
| ~7.10 | s | 1H | H-4 |
| ~4.05 | s | 3H | OCH₃ |
| ~4.00 | s | 3H | OCH₃ |
| ~3.95 | s | 3H | OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-9 |
| ~156.0 | C-4a |
| ~155.5 | C-8a |
| ~150.0 | C-1 |
| ~148.0 | C-3 |
| ~145.0 | C-2 |
| ~134.0 | C-6 |
| ~126.5 | C-5 |
| ~124.0 | C-7 |
| ~121.0 | C-9a |
| ~117.5 | C-8 |
| ~105.0 | C-4 |
| ~62.0, 61.5, 61.0 | OCH₃ |
Note: These chemical shifts are predicted based on the known substituent effects of methoxy (B1213986) groups on the xanthone scaffold.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation:
-
For ESI, infuse a dilute solution of the compound in methanol directly into the source.
-
For EI, introduce a small amount of the solid or a concentrated solution onto a probe.
Data Presentation: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 286 | [M]⁺ |
| 271 | [M - CH₃]⁺ |
| 256 | [M - 2CH₃]⁺ |
| 243 | [M - CH₃ - CO]⁺ |
| 228 | [M - 2CH₃ - CO]⁺ |
| 213 | [M - 3CH₃ - CO]⁺ |
Application in Biological Systems: Anticancer Activity and Signaling Pathway Analysis
This compound derivatives are of interest for their potential anticancer properties. Their mechanism of action can be investigated through various in vitro assays. A common target for xanthone derivatives is the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., breast, colon, or lung cancer cell lines) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration at which 50% of cell growth is inhibited) can then be calculated.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis
-
Protein Extraction: Treat cells with the this compound derivative, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-PI3K, p-Akt, total PI3K, total Akt, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of a Representative Signaling Pathway
The following diagram illustrates the inhibitory effect of a xanthone derivative on the PI3K/Akt signaling pathway, a common mechanism of anticancer action for this class of compounds.
Data Presentation: Representative Western Blot Results
| Protein | Control | Treatment (10 µM) | Treatment (20 µM) |
| p-PI3K | +++ | ++ | + |
| Total PI3K | +++ | +++ | +++ |
| p-Akt | +++ | + | - |
| Total Akt | +++ | +++ | +++ |
| β-actin | +++ | +++ | +++ |
(+++: high expression, ++: medium expression, +: low expression, -: no expression)
This comprehensive guide provides the necessary protocols and expected data for the analytical and biological characterization of this compound derivatives, facilitating further research and development in this promising area of medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: 1,2,3-Trimethoxyxanthone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 1,2,3-Trimethoxyxanthone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in cell culture?
This compound is a type of organic compound known as a xanthone. Xanthones are a class of polyphenolic compounds found in various plant species and are recognized for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In cell culture, this compound and related xanthones are often investigated for their potential to modulate cellular processes such as cell growth, proliferation, and apoptosis, making them of interest in cancer research and drug development.
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| LogP | 2.972 |
| Appearance | Solid at room temperature |
Q3: What is the best solvent for dissolving this compound for cell culture use?
Due to its hydrophobic nature, this compound has very low solubility in water. The recommended solvent for preparing a stock solution for in vitro cell culture experiments is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity and maintain the stability of the compound. For a structurally similar compound, 1,2,3-Trimethoxybenzene, a stock solution of up to 100 mg/mL in DMSO has been achieved with the help of sonication.
Q4: How should I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve this compound in 100% anhydrous DMSO. It is recommended to start with a concentration of 10-50 mM. If you encounter difficulty in dissolving the compound, gentle warming (up to 37°C) and brief sonication can be applied. Always visually inspect the solution to ensure that the compound has fully dissolved before use. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many protocols aiming for a concentration of 0.1% or lower. It is essential to include a vehicle control (medium containing the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous solution like cell culture medium. The compound is poorly soluble in the aqueous environment once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Serum Concentration | While serum proteins can sometimes aid in solubilizing compounds, high concentrations can also lead to protein binding and precipitation. | If possible, test the solubility in media with different serum concentrations. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. |
| pH Shift | Changes in the pH of the culture medium due to cell metabolism can affect the solubility of the compound. | Ensure that the medium is properly buffered (e.g., with HEPES if CO₂ levels are not stable) and monitor the pH. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM):
-
Calculate the mass of this compound needed to prepare your desired volume and concentration of stock solution (Molecular Weight = 286.28 g/mol ).
-
Aseptically weigh the required amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly sonicate the tube or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 200 µM):
-
On the day of the experiment, thaw an aliquot of the high-concentration stock solution at room temperature.
-
In a sterile tube, dilute the stock solution 1:100 with pre-warmed complete cell culture medium to create an intermediate dilution (e.g., 20 mM stock to 200 µM intermediate).
-
Vortex the intermediate dilution gently.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from the intermediate solution into pre-warmed complete cell culture medium to achieve your desired final concentrations for treating the cells.
-
For example, to get a final concentration of 20 µM, you would add 1 part of the 200 µM intermediate solution to 9 parts of pre-warmed medium.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a method to assess the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways
Based on studies of structurally similar xanthones, this compound may exert its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate plausible pathways that could be investigated.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation.
Technical Support Center: Overcoming Stability Issues of 1,2,3-Trimethoxyxanthone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1,2,3-Trimethoxyxanthone in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate after dilution in an aqueous buffer. What is the cause and how can I resolve this?
A1: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent used to prepare the stock solution (e.g., DMSO) is miscible with water, but the compound itself is not, leading to it crashing out of solution.
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO to minimize the volume added to the aqueous phase.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal (ideally <1%) to avoid solvent-induced precipitation and potential cellular toxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions into the aqueous medium while vortexing or stirring to facilitate better dispersion.
-
Utilize Solubilizing Agents: Consider incorporating solubilizing agents such as cyclodextrins into your aqueous buffer before adding the this compound stock solution.
Q2: I am observing a decrease in the effective concentration of this compound in my experiments over time. What could be the reason?
A2: The decrease in effective concentration is likely due to the degradation of this compound in the solution. Xanthones can be susceptible to degradation under certain conditions.
Potential Causes of Degradation:
-
pH Instability: Xanthone (B1684191) stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the methoxy (B1213986) groups or opening of the xanthone ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of the xanthone scaffold.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can lead to oxidative degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound solutions.
Recommended Practices:
-
Solvent Selection: Use a high-purity, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute aqueous solutions.
Q4: Are there any known interactions between this compound and components of cell culture media that could affect its stability?
A4: While specific studies on this compound are limited, components in cell culture media can potentially interact with and affect the stability of dissolved compounds. For instance, high concentrations of certain salts or reactive oxygen species generated by cellular metabolism could contribute to degradation. It is advisable to minimize the pre-incubation time of the compound in the media before adding it to the cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Exceeding solubility limit in aqueous solution. | - Lower the final concentration of this compound. - Decrease the final percentage of the organic solvent. - Use a solubilizing agent like HP-β-cyclodextrin. - Perform a stepwise dilution with vigorous mixing. |
| Loss of biological activity | Degradation of the compound. | - Prepare fresh solutions for each experiment. - Protect solutions from light and store at low temperatures. - Assess the pH of your solution and buffer if necessary. - Consider adding an antioxidant to the solution. |
| Inconsistent experimental results | Variable concentration due to precipitation or degradation. | - Standardize the solution preparation protocol. - Visually inspect solutions for any precipitate before use. - Perform a stability check of your compound under your specific experimental conditions using HPLC. |
| Color change in solution | Degradation of the compound or interaction with media components. | - Investigate the cause by running control experiments (e.g., compound in buffer vs. compound in media). - Analyze the solution using UV-Vis spectroscopy to check for spectral shifts. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Cyclodextrin (B1172386)
This protocol describes the preparation of a this compound solution with enhanced aqueous solubility and stability using hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility and protecting them from degradation.[1][2][3][4]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare HP-β-CD Solution: Dissolve a calculated amount of HP-β-CD in PBS to achieve the desired molar excess (e.g., 1:1 or 1:2 molar ratio of this compound to HP-β-CD). Gently warm and stir the solution to ensure complete dissolution.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Form the Inclusion Complex: While vigorously vortexing or stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the final desired concentration.
-
Equilibrate: Allow the mixture to stir at room temperature for at least 1 hour, protected from light, to ensure the formation of the inclusion complex.
-
Sterilize: Filter the final solution through a 0.22 µm sterile syringe filter.
-
Storage: Use the solution immediately or store it in aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound under various stress conditions.[5][6][7][8][9] The degradation can be monitored by a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at a specific temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
HPLC Analysis: At each time point, inject the stressed samples, along with a control sample (unstressed stock solution), into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Table 1: Example HPLC Method Parameters (adapted from a method for other xanthones) [10][11][12]
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm (determine optimal wavelength by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on studies of other xanthone derivatives.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 2. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. pharmtech.com [pharmtech.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Resolution of Trimethoxyxanthone Isomers in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the challenging separation of trimethoxyxanthone isomers via High-Performance Liquid Chromatography (HPLC).
Scenario: Poor Resolution of 1,2,3-Trimethoxyxanthone and 1,2,4-Trimethoxyxanthone
A researcher is experiencing difficulty in separating two isomeric trimethoxyxanthone compounds. The peaks are co-eluting, leading to inaccurate quantification and difficulty in isolating the individual isomers for further analysis.
Initial Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile (B52724):Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Observed Results:
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Shape |
| This compound | 5.2 | - | Broad |
| 1,2,4-Trimethoxyxanthone | 5.4 | 0.8 | Broad |
As shown in the table, the resolution (Rs) between the two isomers is 0.8, which is well below the desired baseline resolution of ≥ 1.5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of trimethoxyxanthone isomers in a question-and-answer format.
Issue 1: My trimethoxyxanthone isomer peaks are co-eluting or have very poor resolution.
Question: What are the first steps I should take to improve the separation of my isomers?
Answer: Poor resolution of isomers is a common challenge due to their similar chemical structures.[1] The resolution of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k).[2][3][4] To improve separation, you should systematically optimize these parameters.
Start by adjusting the mobile phase composition, as it is often the easiest and most effective parameter to change.[5][6] A slight decrease in the organic solvent percentage (e.g., acetonitrile) can increase retention times and may improve separation.[5][7]
Question: I've adjusted the mobile phase strength, but the resolution is still not adequate. What should I try next?
Answer: If adjusting the solvent strength is insufficient, the next step is to alter the selectivity of your separation.[2] You can achieve this by:
-
Changing the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity due to their different solvent properties.[7]
-
Modifying the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can be a powerful tool to control retention and selectivity.[1][2][7] Even for neutral compounds like trimethoxyxanthones, a small amount of acid (e.g., 0.1% formic acid) in the mobile phase can improve peak shape.[7][8][9]
-
Changing the Stationary Phase: If mobile phase optimization fails, consider changing the column. Different stationary phases (e.g., phenyl, cyano) offer different selectivities compared to a standard C18 column.[5][10]
Issue 2: The peaks for my trimethoxyxanthone isomers are broad or tailing.
Question: What causes broad or tailing peaks, and how can I fix them?
Answer: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[11] Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analytes and active sites on the column packing material. Adding a small amount of a competing agent, like an acid or a base, to the mobile phase can help mitigate this.
-
Column Degradation: A contaminated or old column can result in poor peak shape.[7] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
Issue 3: The retention times for my isomers are drifting.
Question: Why are my retention times not consistent between injections?
Answer: Inconsistent retention times can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[7][11]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[7] Always prepare fresh mobile phase and ensure it is thoroughly degassed.[12]
-
Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate.[7]
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Composition
Objective: To achieve baseline resolution (Rs ≥ 1.5) of trimethoxyxanthone isomers by modifying the mobile phase.
Methodology:
-
Initial Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Varying Organic Modifier Percentage (Isocratic):
-
Prepare a series of mobile phases with decreasing acetonitrile content:
-
58:42 Acetonitrile:Water
-
55:45 Acetonitrile:Water
-
52:48 Acetonitrile:Water
-
50:50 Acetonitrile:Water
-
-
Equilibrate the column with each mobile phase for at least 15 minutes before injecting the sample.
-
Analyze the resolution and retention times for each condition.
-
-
Changing the Organic Modifier:
-
Prepare a mobile phase of 70:30 Methanol:Water (methanol is a weaker solvent than acetonitrile, so a higher percentage is needed).
-
Adjust the methanol percentage as needed to achieve optimal retention and resolution.
-
-
Addition of an Acidic Modifier:
Mandatory Visualization
Caption: A workflow for troubleshooting poor isomer resolution in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating new trimethoxyxanthone isomers?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like 0.1% formic acid to improve peak shape.[7][10] You can start with a gradient elution to determine the approximate solvent strength required to elute your compounds and then switch to an isocratic method for optimization if the isomers elute close to each other.
Q2: How does temperature affect the separation of isomers?
A2: Temperature can significantly impact the selectivity of a separation.[2] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[2] However, the effect on selectivity can be complex; sometimes a change in temperature can even reverse the elution order of isomers.[2] It is a valuable parameter to optimize, especially when changes in the mobile phase or stationary phase do not yield the desired resolution.[2]
Q3: Can I use a gradient elution to separate my isomers?
A3: Yes, a shallow gradient can sometimes improve the separation of closely eluting peaks. A flatter or more shallow gradient increases the average resolution.[13] However, for isomers that are very close, an isocratic method often provides better resolution after optimization.
Q4: How can I confirm the identity of the separated trimethoxyxanthone isomers?
A4: While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is necessary to couple the HPLC system to a mass spectrometer (LC-MS).[7] Mass spectrometry provides the mass-to-charge ratio, which can help in identifying the individual isomers, especially when combined with fragmentation data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Xanthone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Enhancing Bioavailability of 1,2,3-Trimethoxyxanthone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of 1,2,3-Trimethoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: Like many other xanthones, this compound is expected to have poor aqueous solubility, which is a major hurdle for oral bioavailability.[1][2] Its dissolution in gastrointestinal fluids is likely to be the rate-limiting step for absorption.[1] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies that have been successful for other poorly soluble xanthones can be applied to this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate.[3][4]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[1][5][6] This includes nanoemulsions and polymeric nanoparticles.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
-
Complexation: Forming complexes with molecules like cyclodextrins or urea (B33335) can enhance the aqueous solubility of the xanthone (B1684191).[2]
Q3: How can I quantify the concentration of this compound in biological samples?
A3: A sensitive and specific analytical method is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying small molecules like xanthones in complex biological matrices such as plasma.[7][8][9][10][11] The method would need to be developed and validated for this compound, including optimization of sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters.
Q4: What is the likely metabolic fate of this compound in the body?
A4: While specific data for this compound is limited, the metabolic pathways for other xanthones typically involve Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation) reactions.[12][13][14][15][16] The methoxy (B1213986) groups on the this compound molecule are likely sites for demethylation, followed by conjugation to form more water-soluble metabolites that can be excreted.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound from a solid dispersion. | - Incomplete amorphization of the drug.- Inappropriate carrier selection.- Unoptimized drug-to-carrier ratio. | - Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).- Screen different hydrophilic carriers (e.g., PVP, HPMC, Soluplus®).- Prepare solid dispersions with varying drug-to-carrier ratios to find the optimal composition. |
| Poor physical stability of the nanoparticle formulation (e.g., aggregation, precipitation). | - Suboptimal stabilizer concentration.- Incompatible formulation components.- Inappropriate storage conditions. | - Optimize the type and concentration of stabilizing agents (e.g., surfactants, polymers).- Assess the compatibility of all excipients in the formulation.- Investigate the effect of temperature and light on the stability of the formulation and store it under protected conditions. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Issues with the analytical method.- Physiological variability in animal models. | - Ensure accurate and consistent administration of the formulation.- Re-validate the LC-MS/MS method for precision and accuracy.- Increase the number of animals per group to account for biological variability. |
| Low recovery of this compound during sample preparation from plasma. | - Inefficient extraction method.- Adsorption of the analyte to labware.- Degradation of the analyte during processing. | - Test different extraction solvents or solid-phase extraction (SPE) cartridges.- Use low-binding microcentrifuge tubes and pipette tips.- Perform extraction at a lower temperature and minimize the processing time. |
Quantitative Data on Xanthone Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| α-mangostin (in a xanthone-rich product) | 59 mL (human dose) | 3.12 ± 1.47 | 1 | Not Reported | [7][17] |
| Hypothetical this compound in basic suspension | 10 | Low | - | Low | - |
| Hypothetical this compound Nanoemulsion | 10 | Significantly Increased | ~1-2 | Significantly Increased | - |
| Hypothetical this compound Solid Dispersion | 10 | Increased | ~1-2 | Increased | - |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD).
In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Medium: Prepare a dissolution medium that mimics physiological conditions. For a poorly soluble compound, a medium containing a surfactant (e.g., 0.5% sodium lauryl sulfate (B86663) in simulated gastric or intestinal fluid) may be necessary to maintain sink conditions. The temperature should be maintained at 37 ± 0.5 °C.[18][19]
-
Procedure:
-
Place a known amount of the this compound formulation into each dissolution vessel containing 900 mL of the pre-warmed dissolution medium.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).[19]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization, and Antioxidant Capacity of Xanthone–Urea Complex | MDPI [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. wjpls.org [wjpls.org]
- 5. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells | MDPI [mdpi.com]
- 6. Preparation and mechanistic aspect of natural xanthone functionalized gold nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phcogj.com [phcogj.com]
- 9. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 13. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability and antioxidant effects of a xanthone-rich Mangosteen (Garcinia mangostana) product in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 19. fda.gov [fda.gov]
strategies to reduce off-target effects of 1,2,3-Trimethoxyxanthone
Welcome to the technical support center for 1,2,3-Trimethoxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays with this compound that do not seem to align with its intended target. How can we begin to investigate potential off-target effects?
A1: Unexplained biological responses are often the first indication of off-target activity. A systematic approach to identify these unintended interactions is crucial. We recommend a tiered strategy starting with computational prediction, followed by in vitro screening.
-
Computational Prediction: Utilize computational tools to predict potential off-target interactions. These methods compare the structure of this compound against databases of known protein binding sites.[1][2][3][4] This can provide a preliminary list of potential off-targets to guide your experimental work.
-
In Vitro Screening:
-
Broad Target Panels: Screen this compound against commercially available panels of common off-target classes, such as kinases, GPCRs, and ion channels. Xanthone (B1684191) derivatives have been predicted to target kinases, making kinome profiling a logical starting point.[5]
-
Proteome-Wide Approaches: For a more unbiased view, consider proteome-wide identification methods like chemical proteomics or thermal shift assays to identify binding partners directly in cell lysates.[6][7][8][9][10]
-
Q2: Our initial screening suggests that this compound may be interacting with several protein kinases. What is the best way to confirm and quantify these interactions?
A2: Kinases are a common source of off-target effects for many small molecules.[5] If your preliminary data points towards kinase interactions, the next step is to perform quantitative assays to determine the potency of these interactions.
-
Dose-Response Assays: Conduct enzymatic assays for the putative kinase off-targets to determine the IC50 (half-maximal inhibitory concentration). This will quantify the potency of this compound against these kinases.
-
Selectivity Profiling: A comprehensive kinome scan, testing your compound against a large panel of kinases at a single concentration, can provide a broader view of its selectivity.[11][12][13][14][15] The results are typically reported as percent inhibition. Follow-up with IC50 determination for any significant hits.
Q3: We have confirmed off-target activity of this compound. What are the general strategies to reduce these effects?
A3: Reducing off-target effects typically involves medicinal chemistry efforts to modify the compound's structure, enhancing its selectivity for the desired target. This is a process of structure-activity relationship (SAR) optimization.
-
Structure-Based Design: If the structures of your intended target and the off-target are known, you can design modifications to this compound that favor binding to the on-target while disfavoring interaction with the off-target.
-
Pharmacophore Modification: Systematically modify the functional groups on the xanthone scaffold. The biological activities of xanthones are highly dependent on the nature and position of their substituents.[16] For example, altering the methoxy (B1213986) groups could impact binding affinities.
-
Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties but may alter the binding profile, potentially reducing off-target affinity.
Troubleshooting Guides
Issue: High background signal or non-specific effects in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Check the solubility of this compound in your assay medium. Use a lower concentration or add a solubilizing agent like DMSO (ensure final concentration is not cytotoxic). |
| Cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Conduct your functional assays at non-toxic concentrations. |
| Interference with assay readout | Run control experiments to see if this compound interferes with the assay components or detection method (e.g., fluorescence quenching). |
Issue: Inconsistent results between different batches of this compound.
| Possible Cause | Troubleshooting Step |
| Impurities in the compound | Ensure the purity of each batch of this compound using analytical methods like HPLC and mass spectrometry. |
| Degradation of the compound | Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. |
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
For a primary screen, prepare a working solution of this compound at a single concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.
-
Dispense the compound solution into the wells of a multi-well assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Reaction Initiation: Start the reaction by adding ATP. The final ATP concentration should ideally be at the Km for each kinase to provide a sensitive measure of inhibition.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate containing the proteome.
-
Temperature Gradient: Aliquot the lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the tubes to pellet the denatured, precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and prepare the samples for downstream analysis.
-
Proteomic Analysis: Analyze the soluble protein fraction by quantitative mass spectrometry (e.g., using TMT labeling) to identify proteins that are stabilized or destabilized in the presence of this compound.
Data Presentation
Table 1: Example Kinome Profiling Data for a Hypothetical Xanthone Derivative
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 80% | 200 |
| Off-Target Kinase C | 65% | 800 |
| Off-Target Kinase D | 15% | >10,000 |
Table 2: Summary of Computational Off-Target Prediction Scores
| Potential Off-Target | Prediction Score | Method |
| Kinase Family X | 0.85 | 2D Similarity |
| GPCR Family Y | 0.72 | 3D Shape Matching |
| Ion Channel Z | 0.65 | Machine Learning Model |
Visualizations
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 6. Uncovering Drug Mechanism of Action by Proteome Wide- Identification of Drug-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 8. [PDF] STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT | Semantic Scholar [semanticscholar.org]
- 9. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for 1,2,3-Trimethoxyxanthone in Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for 1,2,3-Trimethoxyxanthone in cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am not observing any significant cytotoxicity with this compound at the tested concentrations and incubation times. What should I do?
Possible Causes and Solutions:
-
Suboptimal Incubation Time: The cytotoxic effect of this compound may be time-dependent. It is advisable to perform a time-course experiment to determine the ideal incubation period.[1][2][3]
-
Recommendation: Test a range of incubation times, such as 24, 48, and 72 hours, to identify the optimal duration for observing a cytotoxic effect in your specific cell model.[1]
-
-
Inappropriate Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response.
-
Recommendation: Conduct a dose-response experiment with a broad range of concentrations to determine the effective range for your cell line.
-
-
Cell Line Resistance: The cell line you are using may be resistant to this compound.
-
Recommendation: If possible, test the compound on a panel of different cancer cell lines to identify sensitive ones.
-
Q2: My results from the cytotoxicity assay are inconsistent between replicate wells and experiments. What could be the cause?
Possible Causes and Solutions:
-
Uneven Cell Seeding: An unequal number of cells in each well can lead to high variability.
-
Recommendation: Ensure your cell suspension is homogeneous by gently pipetting before and during plating.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
-
Recommendation: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate for an adequate amount of time.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for a new xanthone (B1684191) derivative like this compound in a cytotoxicity assay?
A common starting point for cytotoxicity assays with novel compounds is to test a range of incubation times, typically 24, 48, and 72 hours. The optimal time can vary significantly depending on the compound's mechanism of action and the doubling time of the specific cancer cell line being used. For some compounds, cytotoxic effects are observable after 24 hours, while others may require longer exposure.[1]
Q2: How does the incubation time affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) value, a measure of a compound's potency, is often dependent on the incubation time. Generally, a longer incubation time may result in a lower IC50 value, as the compound has more time to exert its cytotoxic effects. It is crucial to report the incubation time along with the IC50 value.
Q3: What type of cytotoxicity assay is recommended for this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxicity of novel compounds. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Alternatively, LDH (lactate dehydrogenase) assays, which measure membrane integrity, can also be employed to confirm the results.
Q4: What is the likely mechanism of action for this compound-induced cytotoxicity?
While the specific mechanism for this compound is not yet fully elucidated, many xanthone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This often occurs through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins, leading to the activation of caspases.
Data Presentation
Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of structurally similar xanthone derivatives against various cancer cell lines at different incubation times. This data can serve as a reference for designing initial experiments.
| Xanthone Derivative | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Ananixanthone | Various | Not Specified | 7.82 - 23.7 |
| Caloxanthone B | Various | Not Specified | >50 |
| Oxisterigmatocystins J and K | PC-3, MDA-MB-231, HL-60 | Not Specified | 12.0 - 50.0 |
| Novel Prenylated Xanthone | U-87, SGC-7901, PC-3, A549, etc. | Not Specified | 3.35 - 8.09 |
| Dihydroxanthone Derivatives | A549, HepG2, HT-29, PC-3 | Not Specified | 3.20 - 10.0 |
Note: The IC50 values presented are for xanthone derivatives structurally related to this compound and should be used as a guide. It is crucial to determine the IC50 value of this compound empirically for your specific cell line and experimental conditions.[4]
Experimental Protocols
Protocol for Determining Optimal Incubation Time using MTT Assay
This protocol provides a general methodology for assessing the time-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture and harvest cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value at each incubation time.
-
Mandatory Visualization
Caption: Workflow for optimizing incubation time in a cytotoxicity assay.
Caption: Hypothesized signaling pathway for xanthone-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 3. Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of 1,2,3-Trimethoxyxanthone in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the precipitation of 1,2,3-Trimethoxyxanthone in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from aqueous buffers is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve these issues.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation typically occurs when its concentration exceeds its solubility limit in a given aqueous buffer. Several factors can influence this, including:
-
pH of the buffer: The solubility of some xanthone (B1684191) derivatives can be pH-dependent.
-
Co-solvent concentration: When preparing a working solution from a stock in an organic solvent like DMSO, insufficient final co-solvent concentration can cause the compound to crash out.
-
Temperature: Solubility is often temperature-dependent. Fluctuations or lower temperatures can decrease solubility.
-
Buffer composition: Certain buffer salts can interact with the compound, reducing its solubility.
Q2: What is the recommended stock solution solvent and concentration for this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of hydrophobic compounds like this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal addition of the organic solvent to your aqueous buffer, which is crucial for many biological assays.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase solubility. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.
-
Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the hydrophobic compound, increasing its apparent solubility.
-
Q4: What is the best way to dilute my DMSO stock solution into an aqueous buffer to avoid precipitation?
A4: To minimize precipitation upon dilution, always add the concentrated DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Never add the aqueous buffer directly to the DMSO stock, as this can cause localized high concentrations of the compound in a solvent mixture where it is poorly soluble, leading to immediate precipitation.
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound in Different Buffer Systems
| Buffer System (pH 7.4) | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| Phosphate Buffered Saline (PBS) | < 1 | < 3.5 |
| TRIS-HCl | < 1 | < 3.5 |
Note: These are estimated values based on the general solubility of xanthone derivatives. Actual solubility should be determined experimentally.
Table 2: Effect of Co-solvents and Excipients on the Apparent Aqueous Solubility of a Model Hydrophobic Xanthone
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | 0.5 | 1 |
| PBS with 1% DMSO | 5 | 10 |
| PBS with 5% DMSO | 25 | 50 |
| PBS with 2% HP-β-Cyclodextrin | 50 | 100 |
Note: This table presents illustrative data for a model hydrophobic xanthone to demonstrate the potential impact of different formulation strategies. The actual solubility enhancement for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with shaking capabilities
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate to obtain concentrations ranging from 10 mM to 0.1 mM.
-
Transfer 2 µL of each DMSO dilution to a new 96-well plate in triplicate.
-
Add 198 µL of the aqueous buffer to each well. This results in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a wavelength where the compound absorbs (e.g., determined by a UV scan) and also at a reference wavelength where there is no absorbance (e.g., 650 nm) to detect turbidity due to precipitation.
-
The highest concentration that does not show significant turbidity is considered the kinetic solubility.
dot
Validation & Comparative
The Anticancer Potential of Xanthones: A Comparative Analysis of 1,2,3-Trimethoxyxanthone and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of xanthone (B1684191) derivatives, with a focus on the validation of 1,2,3-Trimethoxyxanthone. Due to limited direct experimental data on this compound, this guide leverages findings from structurally similar xanthone compounds to provide a comprehensive assessment of their potential as anticancer agents.
Xanthones, a class of heterocyclic compounds, have garnered significant interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. The specific type, number, and position of functional groups on the xanthone skeleton play a crucial role in their biological activity.
Comparative Cytotoxicity of Xanthone Derivatives
The following table summarizes the IC50 values of various xanthone derivatives in different human cancer cell lines, providing a comparative perspective on their cytotoxic potential.
| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Novel Prenylated Xanthone | U-87 | Glioblastoma | 6.39[1] |
| SGC-7901 | Gastric Adenocarcinoma | 8.09[1] | |
| PC-3 | Prostate Cancer | 6.21[1] | |
| H490 | Lung Cancer | 7.84[1] | |
| A549 | Lung Carcinoma | 4.84[1] | |
| CNE-1 | Nasopharyngeal Carcinoma | 3.35[1] | |
| CNE-2 | Nasopharyngeal Carcinoma | 4.01[1] | |
| Paeciloxanthone | HepG2 | Liver Carcinoma | 3.33[1] |
| Secalonic acid D | K562 | Chronic Myelogenous Leukemia | 0.43[1] |
| HL60 | Promyelocytic Leukemia | 0.38[1] | |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | Oral Carcinoma | 20.0[1] |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 30.0[1] | |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | Oral Carcinoma | 35.0[1] |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 41.0[1] | |
| Trihydroxyxanthone 3a | MCF-7 | Breast Adenocarcinoma | 184 ± 15[2] |
| WiDr | Colon Adenocarcinoma | 254 ± 15[2] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9[2] | |
| Trihydroxyxanthone 3c | WiDr | Colon Adenocarcinoma | 209 ± 4[2] |
| HeLa | Cervical Adenocarcinoma | 241 ± 13[2] | |
| Compound 5 (from G. mangostana) | HepG2 | Liver Carcinoma | 15.8 - 16.7[3] |
| HCT116 | Colorectal Carcinoma | 15.8 - 16.7[3] |
Mechanisms of Anticancer Action
The anticancer effects of xanthones are multifaceted, involving the modulation of various cellular processes and signaling pathways. The primary mechanisms identified include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Induction of Apoptosis
A key mechanism by which xanthones exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. Some xanthone derivatives have been shown to induce apoptosis in cancer cells.[1]
Modulation of Signaling Pathways
Several signaling pathways crucial for cancer cell survival, proliferation, and metastasis are targeted by xanthone derivatives. For instance, cratoxylumxanthone C has been found to inhibit lung cancer proliferation and metastasis by regulating the STAT3 and FAK signal pathways.[4] The inhibition of these pathways can lead to decreased cell viability and migratory potential.
Experimental Protocols
The evaluation of the anticancer activity of xanthone derivatives involves a series of well-established in vitro assays. These protocols are crucial for determining the cytotoxicity, mechanism of action, and affected signaling pathways.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the xanthone compound at the desired concentrations and for the appropriate duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, FAK, caspases) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
Conclusion
While direct evidence for the anticancer activity of this compound remains to be elucidated, the broader class of xanthone derivatives demonstrates significant potential as anticancer agents. The available data on various analogs highlight their ability to induce cytotoxicity in a range of cancer cell lines through mechanisms that include apoptosis induction and the modulation of critical signaling pathways. Further investigation into the specific effects of this compound is warranted to fully understand its therapeutic potential and to guide the development of novel xanthone-based cancer therapies. The experimental protocols outlined in this guide provide a robust framework for such future validation studies.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 1,2,3-Trimethoxyxanthone and Other Bioactive Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2,3-Trimethoxyxanthone and other well-researched xanthones, focusing on their biological activities. While quantitative experimental data for this compound is limited in publicly available literature, this document summarizes the known information and presents a broader comparison with other xanthones for which extensive data exists. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Introduction to Xanthones
Xanthones are a class of polyphenolic compounds with a characteristic tricyclic xanthen-9-one core structure.[1] They are widely distributed in nature, particularly in higher plants, fungi, and lichens.[2] This diverse group of natural products has garnered significant interest in the scientific community due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] The biological activity of xanthones is often dependent on the type, number, and position of various substituents on the xanthone (B1684191) scaffold.[6]
Profile of this compound
This compound is a naturally occurring xanthone that has been isolated from Psorospermum adamauense.[7] While research on this specific xanthone is not as extensive as for other members of the xanthone family, it has been identified as having antimicrobial properties.[7]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 27460-10-2 |
| Appearance | Solid |
Source: InvivoChem[8]
Comparative Biological Activities
Due to the limited specific experimental data for this compound, this section presents a comparative analysis with other well-studied xanthones, focusing on anticancer and anti-inflammatory activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various xanthones against a range of cancer cell lines.[3][6] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[9]
Table 1: Comparative Cytotoxic Activity of Selected Xanthones
| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| α-Mangostin | SW1353 (Human chondrosarcoma) | 5, 10, 15, 20, 30 (Dose-dependent inhibition) | [9] |
| DLD-1 (Colon cancer) | 12.2 ± 0.4 | [10] | |
| γ-Mangostin | DLD-1 (Colon cancer) | Data not available | [10] |
| Garcinone E | MDA-MB-231 (Breast cancer) | Stronger than cisplatin (B142131) (Concentration not specified) | |
| Novel Prenylated Xanthone (from G. mangostana) | U-87 (Glioblastoma) | 6.39 | [6] |
| SGC-7901 (Gastric cancer) | 8.09 | [6] | |
| PC-3 (Prostate cancer) | 6.21 | [6] | |
| A549 (Lung cancer) | 4.84 | [6] | |
| 8-hydroxycudraxanthone G | CCRF-CEM (Leukemia) | 16.65 | [11] |
| Morusignin I | CCRF-CEM (Leukemia) | 7.15 | [11] |
| Cudraxanthone I | MDA-MB231-BCRP (Breast cancer) | 2.78 | [11] |
Anti-inflammatory Activity
Xanthones have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[4][12]
Table 2: Comparative Anti-inflammatory Activity of Selected Xanthones
| Xanthone Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| α-Mangostin | NO Production Inhibition | RAW 264.7 | 12.4 | [4] |
| NO Production Inhibition | RAW 264.7 | 3.1 | [12] | |
| γ-Mangostin | NO Production Inhibition | RAW 264.7 | 10.1 | [4] |
| NO Production Inhibition | RAW 264.7 | 6.0 | [12] | |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | NO Release | RAW 264.7 | 5.77 ± 0.66 | |
| PGE₂ Release | RAW 264.7 | 9.70 ± 1.46 | ||
| IL-6 Release | RAW 264.7 | 13.34 ± 4.92 | ||
| TNF-α Release | RAW 264.7 | 16.14 ± 2.19 | ||
| 3′-hydroxycalothorexanthone | NO Production Inhibition | RAW 264.7 | 16.4 | |
| NO Production Inhibition | BV-2 | 13.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activities of xanthones.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test xanthone and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and treat with the test xanthone for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.
Signaling Pathways Modulated by Xanthones
Xanthones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Many xanthones, such as α-mangostin, have been shown to inhibit the activation of NF-κB.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Antimicrobial and antioxidant activities of the extracts and compounds from the leaves of Psorospermum aurantiacum Engl. and Hypericum lanceolatum Lam. | springermedicine.com [springermedicine.com]
- 8. Bioactive potential of Tripleurospermum inodorum with detailed insight into anti-inflammatory activity through in vitro, in vivo evaluations and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Action of 1,2,3-Trimethoxyxanthone: A Comparative Guide for Researchers
For Immediate Release
While direct experimental evidence detailing the specific mechanism of action for 1,2,3-Trimethoxyxanthone remains limited in publicly available research, this guide offers a comprehensive comparison with structurally related xanthone (B1684191) derivatives to infer its likely biological activities and guide future research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of xanthones.
Introduction to this compound
This compound is a naturally occurring xanthone that has been isolated from plant species such as Psorospermum adamauense, Polygala tatarinowii, and Polygala furcata.[1][2] Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties, including significant anticancer and antioxidant effects.[3][4][5][6] The biological activity of xanthone derivatives is often attributed to their core dibenzo-γ-pyrone scaffold and is influenced by the type, number, and position of substituent groups.[3][7]
Comparative Analysis: Mechanism of Action of Xanthone Derivatives
Extensive research on various xanthone derivatives provides a strong foundation for postulating the potential mechanisms of action of this compound. The primary anticancer activities of xanthones are believed to involve the induction of apoptosis, inhibition of key cellular enzymes, and modulation of critical signaling pathways.
Induction of Apoptosis
A predominant mechanism by which xanthones exert their anticancer effects is the induction of programmed cell death, or apoptosis.[7][8] This is often achieved through the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade.[7][8] Studies on various xanthones have demonstrated their ability to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[7]
Inhibition of Key Cellular Enzymes
Certain xanthone derivatives have been shown to inhibit enzymes that are vital for cancer cell proliferation and survival. One such target is Topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription.[9] By inhibiting this enzyme, xanthones can disrupt DNA synthesis and lead to cancer cell death. Another target is the aromatase enzyme, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.[8]
Modulation of Signaling Pathways
Xanthones are known to modulate various intracellular signaling pathways that are often dysregulated in cancer. These include:
-
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. Many xanthones have been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[4][6]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Xanthones have been shown to modulate the activity of different components of the MAPK pathway, contributing to their anticancer effects.[4][6]
-
p53 Activation: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Some xanthone derivatives have been reported to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Quantitative Data Comparison
To provide a quantitative perspective, the following table summarizes the cytotoxic activity (IC50 values) of several trihydroxyxanthone isomers against various human cancer cell lines. While not this compound, these data for structurally similar compounds offer a valuable benchmark for potential efficacy.
| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 |
Data sourced from a study on the cytotoxic activity of trihydroxyxanthone isomers.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of xanthone derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface (an early apoptotic marker) using Annexin V-FITC and assessing plasma membrane integrity with Propidium Iodide (PI).
-
Cell Treatment: Treat cancer cells with the xanthone compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid).
-
Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a plot of inhibition percentage against the sample concentration.[5]
Visualizing Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the common signaling pathways potentially modulated by xanthone derivatives, including this compound.
Caption: Potential intrinsic apoptosis pathway induced by xanthones.
Caption: Inhibition of pro-survival signaling pathways by xanthones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Plants | 27460-10-2 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Toxicity of Trimethoxyxanthone Derivatives: A Comparative Guide
This guide provides a detailed comparison of the in-vivo efficacy and toxicity of two trimethoxy-substituted aromatic compounds: the naturally derived 1-hydroxy-5,6,7-trimethoxyxanthone (HTX) and the synthetic 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19). While both compounds feature a trimethoxy-substituted phenyl ring, their core structures differ, with HTX being a xanthone (B1684191) and Ch-19 a chalcone (B49325). This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on available preclinical data.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of HTX has been evaluated in a murine model of malaria, while Ch-19 has been assessed in a xenograft model of human esophageal cancer. The divergent therapeutic areas of these studies necessitate a nuanced comparison of their biological activities.
| Compound | Therapeutic Area | Animal Model | Cell Line | Dosing Regimen | Efficacy Results |
| 1-hydroxy-5,6,7-trimethoxyxanthone (HTX) | Antimalarial | BALB/c mice | Plasmodium berghei ANKA | 1, 3, and 10 mg/kg/day for 4 days (intraperitoneal) | Dose-dependent suppression of parasitemia: 34.56% at 1 mg/kg, 46.88% at 3 mg/kg, and 74.26% at 10 mg/kg.[1] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Anticancer | Nude mice | KYSE-450 (human esophageal squamous carcinoma) | Not specified in the provided abstract | Resulted in the regression of KYSE-450 tumor xenografts.[2] |
Comparative Analysis of In Vivo Toxicity
Toxicity assessments for both compounds have been conducted in murine models, providing insights into their safety profiles at the tested dosages.
| Compound | Animal Model | Acute Toxicity (LD50) | Other Toxicity Observations |
| 1-hydroxy-5,6,7-trimethoxyxanthone (HTX) | BALB/c mice | > 50 mg/kg (intraperitoneal) | No behavioral changes or mortality observed. No significant alterations in biochemical parameters of liver and kidney function, and no histological changes in liver or kidney tissues.[1] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Nude mice | Not reported | No significant toxicity mentioned at effective doses in the xenograft model.[2] |
Experimental Protocols
In Vivo Antimalarial Activity of HTX
A 4-day suppressive test was employed to evaluate the in vivo antimalarial activity of HTX.[1]
-
Animal Model: BALB/c mice.
-
Parasite: Plasmodium berghei ANKA strain.
-
Procedure:
-
Mice were injected intraperitoneally with P. berghei.
-
HTX was administered daily for 4 days at doses of 1, 3, and 10 mg/kg body weight.
-
Parasitemia levels were monitored to determine the suppression of parasite growth.
-
In Vivo Anticancer Activity of Ch-19
A human tumor xenograft model was utilized to assess the in vivo anticancer efficacy of Ch-19.[2]
-
Animal Model: Nude mice.
-
Cell Line: KYSE-450 human esophageal squamous cell carcinoma cells.
-
Procedure:
-
KYSE-450 cells were implanted in nude mice to establish tumor xenografts.
-
Ch-19 was administered to the mice.
-
Tumor regression was measured to evaluate the antitumor effect.
-
Acute Toxicity Study of HTX
The acute toxicity of HTX was determined in a murine model.[1]
-
Animal Model: BALB/c mice.
-
Procedure:
-
Mice received a single dose of HTX and were observed for 14 days.
-
Behavioral changes and mortality were recorded.
-
Biochemical parameters for liver and kidney function were analyzed.
-
Histopathological examination of liver and kidney tissues was performed.
-
Signaling Pathways and Mechanisms of Action
1-hydroxy-5,6,7-trimethoxyxanthone (HTX)
The precise in vivo signaling pathway for the antimalarial activity of HTX is not fully elucidated in the provided information. However, xanthones, in general, are known to exert their effects through various mechanisms, including targeting parasitic metabolic pathways.
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)
Ch-19 exerts its anti-tumor effects by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis.[2][3] This process involves the upregulation of pro-apoptotic proteins.
Signaling pathway of Ch-19 in cancer cells.
Experimental Workflow Diagrams
Workflow for in vivo antimalarial efficacy testing of HTX.
Workflow for in vivo anticancer efficacy testing of Ch-19.
References
- 1. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 1,2,3-Trimethoxyxanthone: A Guide for Researchers
This guide provides a comparative overview of the potential molecular docking performance of 1,2,3-Trimethoxyxanthone against various biological targets. Drawing upon data from related xanthone (B1684191) derivatives, this document aims to offer insights for researchers, scientists, and drug development professionals interested in the computational analysis of this compound. While direct comparative studies on this compound are limited, the analysis of structurally similar compounds provides a valuable predictive framework.
Introduction to this compound and Molecular Docking
This compound is a naturally occurring xanthone, a class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target.[2][3] This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.[2][4] This guide synthesizes existing molecular docking data on xanthone derivatives to project the potential interactions of this compound with key protein targets implicated in cancer and neurodegenerative diseases.
Potential Protein Targets for this compound
Based on computational and experimental studies of various xanthone derivatives, several protein targets have been identified as relevant for their therapeutic effects. These studies suggest that this compound may also interact with these proteins.
-
Anticancer Targets: Xanthones have been investigated for their anticancer properties by targeting key proteins involved in cancer cell proliferation and survival.[1] These include Epidermal Growth Factor Receptor (EGFR), Topoisomerase II, Cyclin-Dependent Kinase-2 (CDK2), and Telomerase.[1][5]
-
Neuroprotective Targets: Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system and a primary target for drugs treating Alzheimer's disease.[6][7] The inhibition of AChE is a promising strategy for managing the symptoms of mild to moderate Alzheimer's.[6] Several studies have explored the potential of natural compounds, including xanthone derivatives, as AChE inhibitors.[8]
Comparative Docking Data of Xanthone Derivatives
The following table summarizes the molecular docking results for various xanthone derivatives against selected protein targets. This data can be used to infer the potential binding affinities of this compound. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.[9]
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Xanthone | EGFR | - | -6.25 | - | [5] |
| Xanthone | Topoisomerase II | - | -6.10 | Arg503, Gly504 | [5] |
| Compound 5 (Xanthone Derivative) | Telomerase | - | - | - | [1] |
| Compound 5 (Xanthone Derivative) | COX-2 | - | - | - | [1] |
| Compound 5 (Xanthone Derivative) | CDK2 | - | - | - | [1] |
| 7-bromo-3-hydroxy-1-(methylamino)-9H-xanthen-9-one | EGFR | - | -6.92 | - | [5] |
| 6-hydroxy-8-(methylamino)-9-oxo-9H-xanthene-2-carbonitrile | EGFR | - | -7.12 | - | [5] |
| Huperzine A (Reference) | Acetylcholinesterase | 4EY5 | -10.217 | TYR133, TYR337, ASP74, TRP86 | [9] |
| CID_162895946 (Phytochemical) | Acetylcholinesterase | 4EY5 | -11.436 | - | [9] |
| CID_44461278 (Phytochemical) | Acetylcholinesterase | 4EY5 | -11.107 | - | [9] |
Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols. The table serves as a qualitative guide to the potential efficacy of xanthone derivatives against these targets.
Experimental Protocols for Molecular Docking
A generalized workflow for conducting a molecular docking study is outlined below. This protocol can be adapted for various software packages like AutoDock, Schrödinger Maestro, or MOE.[2]
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound from a chemical database such as PubChem.
-
If a 3D structure is unavailable, draw the molecule using chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., .mol2, .sdf).
-
Perform energy minimization on the ligand structure using a force field like MMFF94 or UFF to obtain a stable conformation.[2]
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for conformational flexibility.[2]
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove non-essential components from the PDB file, such as water molecules, ions, and co-crystallized ligands.[2]
-
Add polar hydrogen atoms and assign atomic charges to the protein structure.
Step 3: Grid Generation
-
Define the binding site on the protein, typically the active site where the natural substrate or a known inhibitor binds.
-
Generate a grid box that encompasses the defined binding site. The grid spacing is commonly set to 0.375 Å.[2]
Step 4: Molecular Docking Execution
-
Select a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.[2]
-
Set the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.[2]
-
Initiate the docking simulation. The software will generate various binding poses of the ligand within the protein's active site.[2]
Step 5: Analysis of Results
-
Analyze the docking results based on the binding affinity scores (e.g., kcal/mol) and the clustering of ligand poses. The pose with the lowest binding energy is generally considered the most favorable.[2]
-
Visualize the best binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[2]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the molecular docking of this compound.
Caption: A workflow diagram illustrating the key stages of a molecular docking study.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for xanthones.
Caption: Logical relationship between the core xanthone structure and its derivatives.
References
- 1. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Docking and Multivariate Analysis of Xanthones as Antimicrobial and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]
- 7. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
cross-reactivity and specificity of 1,2,3-Trimethoxyxanthone in kinase assays
Lack of Public Data on Kinase Activity of 1,2,3-Trimethoxyxanthone
A comprehensive search of scientific literature and publicly available databases has revealed no specific data on the . While the compound is known and has been isolated from natural sources, there is no published research detailing its activity as a kinase inhibitor.
Therefore, a direct comparison guide detailing the experimental performance of this compound against other kinase inhibitors cannot be provided at this time.
For researchers interested in evaluating the potential kinase inhibitory activity of this compound, this guide provides a template for conducting and presenting such a study. The following sections outline the standard methodologies, data presentation formats, and visualizations that are crucial for a comprehensive comparison of kinase inhibitors.
Template for a Comparison Guide: Kinase Inhibitor Specificity and Cross-Reactivity
This guide will serve as a framework for assessing and comparing the performance of a novel compound, such as this compound, against established kinase inhibitors.
Introduction to Kinase Inhibitor Specificity
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A highly specific inhibitor targets a single or a small number of kinases, minimizing unintended biological consequences. Conversely, a multi-targeted or non-specific inhibitor might be beneficial in certain contexts but also carries a higher risk of toxicity. Therefore, rigorous assessment of an inhibitor's specificity profile across the human kinome is a fundamental step in drug discovery and development.
This guide provides a comparative analysis of a hypothetical test compound (e.g., this compound) and other well-characterized kinase inhibitors.
Comparative Kinase Inhibition Profile
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. To assess specificity, the test compound is screened against a panel of diverse kinases.
Table 1: Hypothetical Kinase Inhibition Profile (IC50 in µM)
| Kinase Target | This compound (Hypothetical) | Staurosporine (Non-specific) | Imatinib (Specific) |
| Tyrosine Kinases | |||
| Abl | > 10 | 0.02 | 0.025 |
| Src | 1.2 | 0.006 | > 50 |
| EGFR | > 10 | 0.05 | > 50 |
| VEGFR2 | 0.8 | 0.08 | > 10 |
| PDGFRβ | > 10 | 0.01 | 0.02 |
| Serine/Threonine Kinases | |||
| AKT1 | 5.4 | 0.01 | > 50 |
| CDK2/cyclin A | > 10 | 0.003 | > 50 |
| PKA | > 10 | 0.007 | > 50 |
| PKCα | > 10 | 0.001 | > 50 |
| MEK1 | 2.1 | 0.5 | > 50 |
Data presented are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a standard protocol for an in vitro kinase assay.
In Vitro Kinase Assay Protocol (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by a specific kinase.
-
Kinase Reaction Mixture Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).
-
Add the specific peptide or protein substrate for the kinase to the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Transfer 50 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the specificity and cross-reactivity of a kinase inhibitor.
Caption: Workflow for determining the specificity of a kinase inhibitor.
Hypothetical Signaling Pathway Inhibition
This diagram shows a simplified signaling pathway that could be targeted by a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Validating the Anti-inflammatory Effects of 1,2,3-Trimethoxyxanthone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory potential of 1,2,3-Trimethoxyxanthone against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of in vivo data for this compound, this guide draws upon data from structurally similar methoxylated xanthones to provide a valuable comparative framework.
Executive Summary
Xanthones are a class of naturally occurring compounds that have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects.[1] Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This guide focuses on this compound, a specific methoxylated xanthone (B1684191), and compares its potential efficacy with standard anti-inflammatory agents, Indomethacin and Dexamethasone (B1670325), in preclinical animal models of inflammation. While direct in vivo evidence for this compound is not yet available, data from related xanthone derivatives suggest a promising anti-inflammatory profile.
Comparative Efficacy in Animal Models
The carrageenan-induced paw edema model in rodents is a widely accepted method for evaluating acute inflammation.[2] In this model, the administration of a test compound's ability to reduce paw swelling is a key indicator of its anti-inflammatory activity.
Another critical model for assessing systemic inflammation is the lipopolysaccharide (LPS)-induced inflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
Table 1: Comparative Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Structurally Similar Xanthone Derivatives | ||||
| MH-44 (a xanthone derivative) | Not Specified | 4 | High activity reported | [4] |
| 1,6-Dihydroxyxanthone | Not Specified | Not Specified | Remarkable inhibition | [5] |
| 3,5-Dihydroxyxanthone | Not Specified | Not Specified | Remarkable inhibition | [5] |
| Indomethacin (Positive Control) | 10 mg/kg | 2 | 54 | [6] |
| 3 | 54 | [6] | ||
| 4 | 54 | [6] | ||
| 5 | 33 | [6] | ||
| 25 mg/kg | 1 | 67.5 | [7] | |
| 2 | 87.8 | [7] | ||
| 3 | 91.1 | [7] |
Table 2: Comparative Anti-inflammatory Effects in LPS-Induced Inflammation in Mice
| Compound | Dose | Parameter | Reduction (%) | Reference |
| Dexamethasone (Positive Control) | 5 mg/kg | Serum TNF-α | Significant reduction | [3][8] |
| 10 mg/kg | Serum IL-6 | Significant reduction | [8] | |
| 5 mg/kg | Lung TNF-α mRNA | Significant reversal | [8] | |
| 10 mg/kg | Lung IL-6 mRNA | Significant reversal | [8] |
Safety Profile
The safety of a potential therapeutic agent is paramount. The acute toxicity of a compound is often assessed by determining its median lethal dose (LD50), the dose required to be lethal to 50% of a tested population.[9] For xanthones, a systematic review of toxicity studies indicates that they are generally classified as non-toxic to slightly toxic.[10] For instance, the oral LD50 of xanthones extracted from mangosteen pericarp in rats was found to be greater than 2000 mg/kg.[11]
Table 3: Acute Toxicity Profile of Xanthones
| Compound Class | Animal Model | Route of Administration | LD50 Value | Toxicity Classification | Reference |
| Xanthones (from Garcinia mangostana) | Rat | Oral | > 2000 mg/kg | Non-toxic | [11] |
| General Xanthones | Rat | Oral | 500 - 5000 mg/kg | Slightly Toxic | [10][12] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of xanthones are believed to be mediated through their interaction with key signaling pathways that regulate the inflammatory response. The NF-κB and MAPK signaling cascades are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Xanthones have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.
Figure 1: Inhibition of the NF-κB signaling pathway by xanthones.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Xanthones have been reported to inhibit the phosphorylation of key MAPK proteins, thereby dampening the inflammatory response.
Figure 2: Inhibition of the MAPK signaling pathway by xanthones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vivo models discussed in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Figure 3: Experimental workflow for carrageenan-induced paw edema.
Detailed Protocol:
-
Animals: Male Wistar rats (150-200g) are used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Dosing: The test compounds and vehicle are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is employed to evaluate the effect of a compound on systemic inflammation and cytokine production.
Figure 4: Experimental workflow for LPS-induced systemic inflammation.
Detailed Protocol:
-
Animals: Male BALB/c mice (20-25g) are used and acclimatized for one week.
-
Grouping: Animals are divided into groups (n=6 per group): Vehicle control, LPS control, this compound + LPS, and Dexamethasone + LPS.
-
Pre-treatment: Test compounds are administered (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, 12 hours), blood is collected via cardiac puncture, and tissues (e.g., liver, lung) are harvested.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using ELISA kits. The mRNA expression of these cytokines in tissues can be measured by RT-PCR. Statistical significance is determined using appropriate tests.
Conclusion and Future Directions
While direct in vivo data for this compound is currently lacking, the available evidence from structurally related xanthones strongly suggests its potential as an effective anti-inflammatory agent. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are well-established targets for anti-inflammatory drug development.
Future research should focus on conducting in vivo studies using the standardized animal models outlined in this guide to definitively determine the anti-inflammatory efficacy and safety profile of this compound. Dose-response studies in the carrageenan-induced paw edema model and evaluation of its impact on cytokine production in the LPS-induced inflammation model will be crucial next steps. Such data will be instrumental in validating its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis [mdpi.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice | bioRxiv [biorxiv.org]
- 4. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. General toxicity studies of alpha mangostin from Garcinia mangostana: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn.in rat | Asian Archives of Pathology [asianarchpath.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,2,3-Trimethoxyxanthone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3-Trimethoxyxanthone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Check for integrity before use. | Prevents direct skin contact with the chemical. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Use a NIOSH-approved respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
II. Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure is critical to minimize exposure risk and ensure experimental integrity.
A. Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling and weighing the compound to prevent cross-contamination.
B. Weighing and Preparation
-
Pre-Handling Check: Before starting, ensure all necessary PPE is worn correctly and all equipment is clean and readily accessible.
-
Weighing: Carefully transfer the required amount of this compound from the storage container to a weigh boat using a clean spatula. Avoid creating dust.
-
Container Sealing: Tightly seal the primary container immediately after use to prevent spillage and contamination.
C. Dissolving and Transferring
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Avoid vigorous shaking, which can generate aerosols.
-
Transfer: Use appropriate tools, such as a pipette or funnel, when transferring the solution to prevent spills.
III. Disposal Plan
Proper chemical waste disposal is essential for laboratory safety and environmental protection.
A. Waste Segregation and Collection
-
Solid Waste: Dispose of all contaminated disposable materials, including gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Unused Compound: Do not return unused this compound to the original container. Dispose of it as solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
B. Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and secure secondary containment area, away from incompatible materials, while awaiting pickup by the institution's EHS department.
IV. Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
